3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
CAS No.: 803634-06-2
Cat. No.: VC16810423
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 803634-06-2 |
|---|---|
| Molecular Formula | C11H17NO3 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO3/c1-10-4-3-5-11(8(10)13,9(14)15)7-12(2)6-10/h3-7H2,1-2H3,(H,14,15) |
| Standard InChI Key | YPJLUDFNZIOYHO-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCCC(C1=O)(CN(C2)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid, reflects its intricate bicyclic structure. The core consists of a 3-azabicyclo[3.3.1]nonane system—a nine-membered ring system bridging positions 3 and 1 with a nitrogen atom at position 3. Key substituents include:
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A methyl group at position 5
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A keto group () at position 9
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A carboxylic acid moiety at position 1
This configuration imposes significant steric constraints, as evidenced by the compound’s Canonical SMILES: CC12CCCC(C1=O)(CN(C2)C)C(=O)O. The bicyclic framework likely restricts conformational flexibility, a feature exploited in drug design to enhance target binding specificity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.26 g/mol | |
| XLogP3-AA (LogP) | Estimated 1.2–1.7* | |
| Hydrogen Bond Donors | 2 (COOH and NH) | |
| Hydrogen Bond Acceptors | 4 (COOH, ketone, tertiary amine) |
*Predicted based on structural analogs .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid likely follows multi-step protocols common to azabicyclo systems. A proposed pathway involves:
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Cyclization Precursors: Starting with a linear amine-ketone precursor, intramolecular Mannich-type reactions facilitate bicyclic ring formation .
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Functionalization: Subsequent methylation at position 5 and oxidation to introduce the keto group at position 9.
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Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester intermediate yields the final carboxylic acid moiety.
A related compound, tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (PubChem CID 57429706), illustrates the use of protecting groups during synthesis. The tert-butyloxycarbonyl (Boc) group stabilizes the amine during cyclization, later removed under acidic conditions .
Structural Analogues and Derivatives
Modifications to the core structure have been explored to optimize pharmacological properties:
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Ester Derivatives: Replacement of the carboxylic acid with methyl or tert-butyl esters enhances membrane permeability .
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N-Substituents: Alkylation of the tertiary nitrogen (e.g., ethyl, propyl) alters electronic properties and bioactivity .
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct studies on 3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid are scarce, structurally related azabicyclo compounds exhibit activity against:
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Neurological Targets: NMDA receptor modulation via competitive binding to the glycine site .
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis through penicillin-binding protein inhibition .
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Enzyme Inhibition: Blockade of proteases and kinases via rigid scaffold-mediated interactions .
Structure-Activity Relationships (SAR)
Key SAR trends in azabicyclo systems include:
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Keto Group Position: The 9-oxo moiety enhances hydrogen bonding with target proteins, as seen in protease inhibitors .
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Carboxylic Acid Role: The ionizable COOH group improves solubility and facilitates salt bridge formation in binding pockets.
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Methyl Substitutents: 3,5-Dimethyl groups reduce metabolic degradation by sterically shielding the nitrogen center .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s rigid bicyclic core serves as a versatile scaffold for developing:
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Anticonvulsants: Analogous structures show voltage-gated sodium channel blocking activity .
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Antidepressants: Serotonin reuptake inhibition has been observed in fluorinated derivatives .
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Anticancer Agents: Pro-apoptotic effects in leukemia cell lines correlate with Bcl-2 protein family modulation .
Chemical Biology Probes
Functionalization with fluorescent tags (e.g., dansyl, fluorescein) enables use in:
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Target Engagement Studies: Monitoring ligand-receptor interactions via Förster resonance energy transfer (FRET) .
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Enzyme Activity Profiling: Competitive binding assays for high-throughput screening .
Future Research Directions
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Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug candidates.
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Target Deconvolution: CRISPR-Cas9 screening to identify novel biological targets.
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Prodrug Strategies: Masking the carboxylic acid as a pivaloyloxymethyl ester to improve oral bioavailability.
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Computational Modeling: Molecular dynamics simulations to predict off-target interactions.
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